2,4,7-Trimethyldibenzothiophene
Overview
Description
2,4,7-Trimethyldibenzothiophene is a compound that has garnered interest due to its presence in fossil fuels and potential applications in various fields. Its study is crucial for understanding its synthesis, structure, reactions, and properties, which are fundamental for its application in material science and environmental analysis.
Synthesis Analysis
The synthesis of 2,4,7-Trimethyldibenzothiophene and related compounds typically involves sophisticated chemical processes. For instance, Andersson et al. (2001) describe the synthesis and spectral properties of seven trimethyldibenzothiophenes found in crude oil, highlighting the complex synthesis processes required to access these compounds (Andersson, Schräder, Traulsen, & Werlich, 2001).
Scientific Research Applications
Solar Cell Applications : A study by Zhu-chai (2013) synthesized a monomer for polymer solar cells using a derivative of dibenzothiophene, showcasing its potential in the field of solar energy (Qi Zhu-chai, 2013).
Oil Reservoir Analysis : Fang et al. (2017) found that trimethyldibenzothiophene molecular indicators are effective in tracing oil migration orientations and reservoir filling pathways, particularly in high to over mature and severely biodegraded oils (Ronghui Fang et al., 2017).
Chemical Reactivity : Rivera et al. (2014) identified 2,4,7-trimethyldibenzothiophene as the most reactive alkyldibenzothiophene, a property attributed to the activity of the sulfur atom and the position of the methyl substituents (J. Rivera et al., 2014).
Fossil Fuel Analysis : Andersson et al. (2001) synthesized seven trimethyldibenzothiophenes, including 2,4,7-trimethyldibenzothiophene, for analysis in fossil fuels, highlighting its importance in petrochemical studies (J. Andersson et al., 2001).
Medicinal Chemistry : Grese et al. (1997) explored modifications to the 2-arylbenzothiophene core of raloxifene, a compound structurally related to dibenzothiophene, to enhance its biological activity for treating postmenopausal osteoporosis (T. Grese et al., 1997).
Environmental Toxicology : Raez-Villanueva et al. (2020) studied the effects of 2,4,7-trimethyldibenzothiophene on placental trophoblast cell function, indicating potential environmental and reproductive health concerns associated with exposure to such sulfur-containing compounds (Sergio Raez-Villanueva et al., 2020).
Safety And Hazards
The safety data sheet for 2,4,7-Trimethyldibenzothiophene suggests that it should be handled with care to avoid dust formation and inhalation of vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
Research suggests that exposure to 2,4,7-Trimethyldibenzothiophene can disrupt key pathways important for placental trophoblast function . This highlights the importance of further studies to determine the impact of exposure to both parent and alkylated compounds . The potential effects of such compounds on reproductive success at environmentally relevant levels also warrant further investigation .
properties
IUPAC Name |
2,4,7-trimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWNRDFOOADVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423829 | |
Record name | 2,4,7-trimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyldibenzothiophene | |
CAS RN |
216983-03-8 | |
Record name | 2,4,7-trimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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